Benzoyl chloride, 2-(1-oxopropoxy)-

Description

Significance of Substituted Acyl Chlorides in Contemporary Organic Synthesis

Substituted acyl chlorides, which bear additional functional groups on the aromatic ring or alkyl chain, are of particular importance in modern organic synthesis. The nature and position of these substituents can modulate the reactivity of the acyl chloride group and introduce specific functionalities into the target molecule in a single step. This allows for the efficient construction of complex molecular architectures. For instance, the presence of an ester group, such as the 1-oxopropoxy group in the title compound, can influence the electronic properties of the benzoyl chloride moiety and can itself be a site for further chemical transformations. The strategic use of such bifunctional molecules is a key theme in the development of new synthetic methodologies.

Structural Framework and Systematic Nomenclature of Benzoyl Chloride, 2-(1-oxopropoxy)-

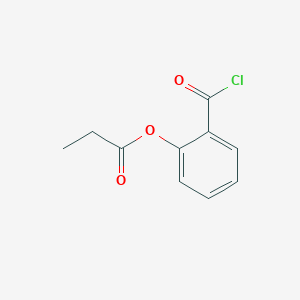

The chemical structure of Benzoyl chloride, 2-(1-oxopropoxy)- consists of a benzene (B151609) ring substituted with a benzoyl chloride group at position 1 and a propionyloxy (1-oxopropoxy) group at position 2. The systematic IUPAC name for this compound is 2-(propanoyloxy)benzoyl chloride . The propionyloxy group is an ester functionality derived from propanoic acid. The close proximity of the ester and the acyl chloride groups on the benzene ring suggests the potential for intramolecular interactions that could influence the compound's conformation and reactivity.

| Property | Value |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| CAS Number | 104989-01-7 |

| Systematic IUPAC Name | 2-(propanoyloxy)benzoyl chloride |

Overview of Research Trajectories for Complex Acyl Halides

Research into complex acyl halides is a vibrant area of organic chemistry. Current investigations are often focused on several key themes:

Development of Novel Synthetic Methods: Chemists are continuously seeking milder and more selective methods for the preparation of acyl chlorides from carboxylic acids, using reagents that tolerate a wide range of other functional groups. researchgate.net

Applications in Total Synthesis: Complex acyl halides serve as crucial building blocks in the total synthesis of natural products and pharmaceutically active molecules. Their high reactivity allows for the formation of key bonds often under challenging steric or electronic environments.

Exploration of New Reactions: The unique reactivity of acyl halides is being harnessed in novel chemical transformations, including cross-coupling reactions, and multicomponent reactions to rapidly build molecular complexity.

Catalysis: The development of catalytic methods for acylation reactions using acyl halides is a major focus, aiming to reduce waste and improve the efficiency of these fundamental transformations.

While specific research on Benzoyl chloride, 2-(1-oxopropoxy)- is not extensively documented in publicly available literature, its structure suggests potential applications in areas such as polymer chemistry, as a monomer for polyesters with pendant reactive groups, or in the synthesis of specialized dyes or pharmaceutical intermediates where the 2-acyloxybenzoyl moiety is a desired structural feature. The synthesis of this compound would likely proceed from 2-hydroxybenzoic acid (salicylic acid), through esterification of the phenolic hydroxyl group with propionyl chloride or propanoic anhydride (B1165640), followed by the conversion of the carboxylic acid group to the acyl chloride, for instance, by using thionyl chloride or oxalyl chloride. prepchem.com

Structure

3D Structure

Properties

CAS No. |

104989-01-7 |

|---|---|

Molecular Formula |

C10H9ClO3 |

Molecular Weight |

212.63 g/mol |

IUPAC Name |

(2-carbonochloridoylphenyl) propanoate |

InChI |

InChI=1S/C10H9ClO3/c1-2-9(12)14-8-6-4-3-5-7(8)10(11)13/h3-6H,2H2,1H3 |

InChI Key |

JNROKWXMNAEHQG-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1=CC=CC=C1C(=O)Cl |

Canonical SMILES |

CCC(=O)OC1=CC=CC=C1C(=O)Cl |

Synonyms |

Benzoyl chloride, 2-(1-oxopropoxy)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Benzoyl Chloride, 2 1 Oxopropoxy

Precursor Synthesis and Functional Group Introduction Strategies

The foundational step in synthesizing Benzoyl chloride, 2-(1-oxopropoxy)- is the preparation of its corresponding carboxylic acid, 2-(1-oxopropoxy)benzoic acid. This involves the strategic introduction of a 1-oxopropoxy group onto a benzoic acid scaffold.

Synthesis of Benzoic Acid Derivatives Bearing 1-Oxopropoxy Functionality

The most common and direct method for synthesizing 2-(1-oxopropoxy)benzoic acid is the esterification of salicylic (B10762653) acid with propionic anhydride (B1165640). quora.comuoanbar.edu.iq This reaction, a form of O-acylation, targets the phenolic hydroxyl group of salicylic acid. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, to activate the anhydride and facilitate the nucleophilic attack by the hydroxyl group. uoanbar.edu.iq The process involves heating the reactants, followed by workup to isolate the desired product. quora.com

Alternatively, acetyl chloride, prepared from acetic acid and thionyl chloride, can be used as the acylating agent. uoanbar.edu.iq While this method can be more reactive, it produces corrosive HCl gas, often necessitating the use of a base like pyridine (B92270) to neutralize the acid and drive the reaction to completion. uoanbar.edu.iq

| Reactants | Acylating Agent | Catalyst | Key Features |

|---|---|---|---|

| Salicylic acid | Propionic anhydride | Sulfuric acid | Standard method, requires heating. quora.comuoanbar.edu.iq |

| Salicylic acid | Acetyl chloride | Pyridine (optional) | More reactive, produces HCl gas. uoanbar.edu.iq |

Regioselective Introduction of the 1-Oxopropoxy Moiety onto Aromatic Systems

The synthesis of 2-(1-oxopropoxy)benzoic acid from salicylic acid is inherently regioselective due to the presence of the hydroxyl group at the ortho position, which is more nucleophilic than the aromatic ring itself under the reaction conditions. The acylation occurs preferentially at the oxygen atom of the hydroxyl group rather than on the benzene (B151609) ring (C-acylation), a common competing reaction in Friedel-Crafts acylations. chegg.com The use of acid anhydrides or acyl chlorides under non-Friedel-Crafts conditions ensures that the reaction proceeds as an O-acylation.

For more complex aromatic systems, achieving high regioselectivity in acylation can be more challenging. Research into the Friedel-Crafts 3-acylation of indoles using acid anhydrides has shown that the choice of catalyst, such as yttrium triflate, and solvent can significantly influence the regioselectivity of the acylation, favoring the 3-position. nih.gov While not directly applicable to salicylic acid, these findings highlight the importance of reaction parameter optimization in controlling the position of acylation on various aromatic scaffolds.

Conversion of Carboxylic Acid Precursors to the Acyl Chloride Moiety

The transformation of the carboxylic acid group of 2-(1-oxopropoxy)benzoic acid into an acyl chloride is a critical step in the synthesis of the target compound. This is typically achieved through the use of specific chlorinating agents.

Chlorination Techniques Utilizing Thionyl Chloride and Other Reagents

The most prevalent method for converting carboxylic acids to their corresponding acyl chlorides is the reaction with thionyl chloride (SOCl₂). youtube.comnih.gov This reaction is highly effective and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. youtube.com The mechanism involves the formation of a highly reactive intermediate that readily undergoes nucleophilic attack by a chloride ion. youtube.com

A patent for synthesizing high-purity benzoyl chloride details a process where benzoic acid is reacted with thionyl chloride in the presence of a catalyst, such as N,N-dimethylformamide (DMF). google.com Similarly, the chlorination of 4-acetoxybenzoic acid, a structural analog of the precursor, is effectively carried out using thionyl chloride with catalytic DMF in a solvent like dichloromethane.

Oxalyl chloride is another effective reagent for this conversion and is often used with a catalytic amount of DMF. chemicalbook.com It offers mild reaction conditions and produces volatile byproducts. Phosphorus pentachloride (PCl₅) can also be employed for this transformation. chegg.com

| Chlorinating Agent | Catalyst | Solvent | Key Features |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Dichloromethane or neat | Common, efficient, gaseous byproducts. google.com |

| Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Dichloromethane | Mild conditions, volatile byproducts. chemicalbook.com |

| Phosphorus Pentachloride (PCl₅) | None typically required | Varies | Strong chlorinating agent. chegg.com |

Optimization of Reaction Conditions for High Purity and Yield

To obtain high-purity Benzoyl chloride, 2-(1-oxopropoxy)-, optimization of the chlorination reaction is crucial. A patented process for high-purity benzoyl chloride recommends refluxing benzoic acid with an excess of thionyl chloride and a catalytic amount of DMF. google.com After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The final product is then purified by vacuum distillation, collecting the fraction at a specific temperature and pressure range to ensure high purity. google.com

Monitoring the reaction progress is also important. For large-scale reactions, the evolution of sulfur dioxide gas can be observed. nih.gov For smaller-scale reactions, IR spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid. nih.gov

Advanced Synthetic Approaches to ortho-Substituted Benzoyl Chlorides

The synthesis of complex ortho-substituted benzoyl chlorides can be achieved through advanced synthetic methodologies, particularly those involving directed metalation.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile to introduce a substituent at the ortho-position.

While direct lithiation of a benzoyl chloride is not feasible due to the high reactivity of the acyl chloride group, DoM can be applied to precursors. For instance, an O-carbamate group is a strong DMG. nih.gov A phenol (B47542) can be converted to an O-carbamate, which then directs lithiation to the ortho position. Subsequent reaction with an electrophile and removal of the carbamate (B1207046) group can provide a route to ortho-substituted benzoic acids, which can then be converted to the corresponding benzoyl chlorides.

In some cases, a directed ortho-metalation can be followed by a reaction with an electrophile like benzoyl chloride itself to introduce a benzoyl group at the ortho position of another aromatic ring. cdnsciencepub.com Furthermore, directed magnesiation using reagents like sBu₂Mg has been shown to be effective for the ortho-functionalization of arenes bearing directing groups, followed by reaction with electrophiles such as benzoyl chloride. rsc.org These advanced methods offer a high degree of control for the synthesis of complex, polysubstituted aromatic compounds.

Investigations into Catalytic Systems for Enhanced Formation

The formation of 2-(1-oxopropoxy)benzoyl chloride is fundamentally a two-part synthetic sequence. The first part involves the propionylation of salicylic acid, and the second is the chlorination of the resulting carboxylic acid. Catalysis plays a crucial role in both of these transformations, enhancing reaction rates and improving yields.

The initial step, the esterification of the phenolic hydroxyl group of salicylic acid with a propionylating agent, has been investigated using various catalytic systems. While direct literature on the propionylation of salicylic acid is sparse, extensive research on the analogous acetylation of salicylic acid to form acetylsalicylic acid (aspirin) provides valuable insights into effective catalytic methods. These methods are directly applicable to the propionylation reaction.

A range of catalysts has been shown to be effective in the acylation of salicylic acid. These include traditional acid catalysts and, more recently, advanced solid acid catalysts. For instance, in a similar context, the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a precursor for the pharmaceutical agent Flecainide, involves a multi-step process where the conversion to the corresponding acid chloride is a key step. researchgate.net

The subsequent conversion of 2-(1-oxopropoxy)benzoic acid to its acid chloride is typically achieved using standard chlorinating agents. The reaction of carboxylic acids with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) is a well-established method for the preparation of acyl chlorides. chemguide.co.uk The use of a catalyst, often a catalytic amount of N,N-dimethylformamide (DMF), is common in these reactions, particularly when using oxalyl chloride or thionyl chloride, to facilitate the conversion. organic-chemistry.org

A continuous process for the preparation of (S)-2-acetyloxypropionic acid chloride, a structurally similar compound, highlights the use of thionyl chloride for the chlorination step. This industrial method underscores the relevance and applicability of such chlorinating agents for acylating salicylic acid derivatives. google.com

Table 1: Catalytic Systems for the Acylation of Salicylic Acid and Related Chlorinations

| Catalyst | Reagents | Substrate | Product | Yield (%) | Reference |

| Sulfuric Acid | Acetic Anhydride | Salicylic Acid | Acetylsalicylic Acid | 70-72 | ttwrdcs.ac.in |

| Heteropoly Acids | Acetic Anhydride | Salicylic Acid | Acetylsalicylic Acid | High | umich.eduresearchgate.net |

| Thionyl Chloride | (S)-2-acetyloxypropionic acid | (S)-2-acetyloxypropionic acid | (S)-2-acetyloxypropionic acid chloride | Not specified | google.com |

| N,N-dimethylformamide (catalytic) | Oxalyl Chloride | Carboxylic Acids | Acid Chlorides | General Method | organic-chemistry.org |

Exploration of Solvent-Free or Environmentally Benign Synthetic Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly chemical processes. This trend is evident in the research surrounding the synthesis of salicylic acid derivatives. The focus has been on reducing or eliminating the use of hazardous solvents and developing recyclable catalytic systems.

The acylation of salicylic acid is a prime candidate for the application of green chemistry principles. Solvent-free reaction conditions have been explored for the acetylation of salicylic acid, which can be extrapolated to its propionylation. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. ttwrdcs.ac.in For example, the microwave-assisted synthesis of aspirin (B1665792) from salicylic acid and acetic anhydride can be completed in minutes with yields up to 88%. ttwrdcs.ac.in

The use of solid acid catalysts is another cornerstone of green synthesis in this area. Heteropoly acids, for instance, have been demonstrated as effective and eco-friendly catalysts for the acetylation of salicylic acid. umich.eduresearchgate.net These catalysts are often recoverable and reusable, which minimizes waste and reduces the environmental impact of the process.

The synthesis of a related compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, has been achieved using microwave irradiation in the presence of pyridine and acetone, showcasing another example of a more environmentally conscious approach. nih.gov

Table 2: Environmentally Benign Approaches to the Acylation of Salicylic Acid

| Method | Reagents | Catalyst/Conditions | Product | Yield (%) | Key Green Aspect | Reference |

| Microwave Irradiation | Salicylic Acid, Acetic Anhydride | 80 Watts, 3 minutes | Acetylsalicylic Acid | 88 | Reduced reaction time, energy efficiency | ttwrdcs.ac.in |

| Solid Acid Catalysis | Salicylic Acid, Acetic Anhydride | Heteropoly Acids | Acetylsalicylic Acid | High | Recyclable catalyst | umich.eduresearchgate.net |

| Microwave Irradiation | Salicylic Acid, 4-chloromethyl benzoyl chloride | Pyridine, Acetone | 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid | Not specified | Reduced reaction time | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Benzoyl Chloride, 2 1 Oxopropoxy

Nucleophilic Acyl Substitution Pathways

The core reactivity of benzoyl chloride, 2-(1-oxopropoxy)-, lies in nucleophilic acyl substitution, where the chloride ion is displaced by a variety of nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, and the rate and feasibility of the reaction are influenced by the nucleophilicity of the attacking species and the stability of the leaving group. libretexts.org

Esterification Reactions with Diverse Alcohol and Phenol (B47542) Substrates: Scope and Limitations

Benzoyl chloride, 2-(1-oxopropoxy)-, readily reacts with a wide range of alcohols and phenols to form the corresponding esters. This reaction, a classic example of nucleophilic acyl substitution, is typically rapid and often exothermic. shout.educationlibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism where the alcohol or phenol attacks the electrophilic carbonyl carbon of the acyl chloride. docbrown.info

The scope of this esterification is broad, encompassing primary, secondary, and tertiary alcohols, as well as phenols. However, the reactivity can be influenced by steric hindrance. For instance, bulkier alcohols or phenols may react more slowly. youtube.com In the case of less reactive phenols, the reaction may be facilitated by the use of a base, such as pyridine (B92270) or aqueous sodium hydroxide, which deprotonates the phenol to form a more nucleophilic phenoxide ion. docbrown.infosavemyexams.com

The presence of the 2-(1-oxopropoxy)- group can influence the reaction rate. While the ester group is electron-withdrawing through induction, potentially increasing the electrophilicity of the carbonyl carbon, it can also exert steric hindrance on the approaching nucleophile. The net effect on the reaction rate will be a balance of these electronic and steric factors.

Table 1: Representative Esterification Reactions of Acyl Chlorides

| Acyl Chloride | Alcohol/Phenol | Product | Conditions | Reference |

| Ethanoyl chloride | Ethanol | Ethyl ethanoate | Room Temperature | libretexts.org |

| Benzoyl chloride | Phenol | Phenyl benzoate | Base catalyst (e.g., NaOH) | docbrown.info |

| Acetyl chloride | Methanol | Methyl acetate | 50°C | nih.gov |

Amide Formation with Primary and Secondary Amines: Mechanistic Insights and Selectivity Studies

The reaction of benzoyl chloride, 2-(1-oxopropoxy)- with primary and secondary amines leads to the formation of amides. This reaction, often referred to as the Schotten-Baumann reaction when carried out in the presence of a base, is a robust and widely used method for amide synthesis. fishersci.bemasterorganicchemistry.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. masterorganicchemistry.com

Typically, the reaction is carried out with two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the HCl produced. Alternatively, an external base like pyridine or triethylamine (B128534) can be used. nih.gov

The reaction is generally highly selective for the amino group, even in the presence of other nucleophilic functional groups like hydroxyl groups, due to the higher nucleophilicity of amines. researchgate.net However, competitive esterification can occur under certain conditions, for example, if the reaction is run at elevated temperatures or for extended periods with sterically hindered amines. nih.gov

Table 2: Amide Formation from Acyl Chlorides

| Acyl Chloride | Amine | Product | Conditions | Reference |

| Benzoyl chloride | Ammonia | Benzamide | Aqueous ammonia | youtube.com |

| Benzoyl chloride | Primary/Secondary Amine | N-substituted benzamide | Base (e.g., NaOH, pyridine) | fishersci.be |

| Substituted Acyl Chloride | Primary/Secondary Amine | Corresponding Amide | Triethylamine, CH2Cl2 | nih.gov |

The 2-(1-oxopropoxy)- substituent is expected to have a similar electronic and steric influence on amide formation as it does on esterification.

Reactivity with Other Nucleophiles (e.g., Thiols, Carbanions, Organometallic Reagents)

Benzoyl chloride, 2-(1-oxopropoxy)- is also expected to react with a variety of other nucleophiles.

Thiols: Thiols react with acyl chlorides in a manner analogous to alcohols to form thioesters. chemistrysteps.com These reactions are generally efficient.

Carbanions: Carbanions, being potent nucleophiles, will readily attack the acyl chloride to form ketones.

Organometallic Reagents: The reaction with organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) is more complex. These strong nucleophiles typically add to the carbonyl group twice. The initial nucleophilic acyl substitution forms a ketone, which is then immediately attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol after workup. libretexts.orgyoutube.com To achieve the formation of a ketone, less reactive organometallic reagents such as Gilman reagents (lithium dialkylcuprates, R₂CuLi) or organocadmium reagents are often employed, as they react with the acyl chloride but not with the resulting ketone. chemistrysteps.comyoutube.com

Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring

The benzene (B151609) ring of benzoyl chloride, 2-(1-oxopropoxy)- can undergo electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is determined by the directing effects of the two substituents: the acyl chloride group and the 2-(1-oxopropoxy)- group.

The acyl chloride group is a deactivating, meta-directing group due to the strong electron-withdrawing nature of the carbonyl group. doubtnut.comdoubtnut.com The 2-(1-oxopropoxy)- group, an ester, is also deactivating due to the electron-withdrawing nature of its carbonyl group. However, the oxygen atom attached to the ring has lone pairs that can be donated through resonance, making it an ortho-, para-director.

When both groups are present on the ring, their directing effects must be considered. In this case, the acyl chloride at position 1 and the ester at position 2 will direct incoming electrophiles to different positions. The acyl chloride directs to the meta positions (positions 3 and 5), while the ortho-ester group directs to its ortho and para positions (positions 3 and 6, and position 4 respectively). The activation/deactivation strength of each group and steric hindrance will ultimately determine the major product. Given that both are deactivating, harsh reaction conditions may be necessary to effect substitution.

A common example of an EAS reaction is the Friedel-Crafts acylation. youtube.comchemguide.co.uklibretexts.orgresearchgate.netlibretexts.org Attempting a Friedel-Crafts acylation on benzoyl chloride, 2-(1-oxopropoxy)- itself would likely be challenging due to the deactivating nature of the ring.

Intramolecular Cyclization and Rearrangement Pathways of the Acyl Chloride and Ester Linkage

The ortho disposition of the acyl chloride and the propoxycarbonyl groups in benzoyl chloride, 2-(1-oxopropoxy)- creates the potential for intramolecular reactions. Under certain conditions, intramolecular cyclization could occur, where the oxygen of the ester carbonyl group could act as an internal nucleophile, attacking the acyl chloride. This would lead to the formation of a cyclic intermediate, which could then undergo further reactions.

Rearrangement reactions are also a possibility. For instance, the benzilic acid rearrangement is a known reaction for 1,2-dicarbonyl compounds, proceeding through a 1,2-rearrangement to form α-hydroxy–carboxylic acids. wikipedia.org While benzoyl chloride, 2-(1-oxopropoxy)- is not a 1,2-dicarbonyl, related rearrangement pathways involving the acyl chloride and ester functionalities might be envisaged under specific, likely basic, conditions. Another possibility is the Perkin rearrangement, which involves the conversion of 3-halocoumarins to benzofuran-2-carboxylic acids, a process that involves intramolecular nucleophilic attack. rsc.org While not directly applicable, it highlights the potential for intramolecular reactions in related systems.

Kinetic and Thermodynamic Studies on Reaction Rates and Equilibrium Positions

Kinetic studies on the solvolysis of substituted benzoyl chlorides have shown that the reaction rates are significantly influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of nucleophilic attack by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups can decrease the rate.

Thermodynamically, the nucleophilic acyl substitution reactions of acyl chlorides are generally favorable, with the formation of more stable esters and amides being exothermic. The equilibrium lies far to the product side, especially since a gas (HCl) is often evolved or neutralized by a base, driving the reaction to completion.

Influence of the 2-(1-Oxopropoxy) Substituent on Acyl Reactivity and Regioselectivity

The presence of a 2-(1-oxopropoxy) substituent on a benzoyl chloride molecule introduces significant electronic and steric factors that profoundly influence the reactivity of the acyl chloride group and the regioselectivity of its reactions. This substituent, an acyloxy group, is positioned ortho to the primary reactive center, the acyl chloride. Its impact can be understood through the concepts of neighboring group participation, electronic effects (both inductive and resonance), and steric hindrance.

The 2-(1-oxopropoxy) group is primarily an electron-withdrawing group due to the electronegativity of the oxygen atoms in the ester functionality. This inductive effect decreases the electron density of the aromatic ring. However, the most significant influence on the reactivity of the acyl chloride is the potential for neighboring group participation, also known as anchimeric assistance. nih.govdalalinstitute.combeilstein-journals.orgwikipedia.org

In this mechanism, a lone pair of electrons on one of the oxygen atoms of the 2-(1-oxopropoxy) group can attack the electrophilic carbon of the acyl chloride intramolecularly. This participation leads to the formation of a cyclic intermediate, a five-membered ring dioxolenium-like cation. The formation of this stabilized intermediate can significantly accelerate the rate of nucleophilic substitution at the acyl chloride position compared to unsubstituted benzoyl chloride. libretexts.orgspcmc.ac.in This rate enhancement is a hallmark of anchimeric assistance.

The formation of the cyclic intermediate also dictates the regioselectivity of nucleophilic attack. An external nucleophile will preferentially attack the carbon atom of the original acyl chloride, which is part of the strained ring in the intermediate. This directed attack ensures high regioselectivity for reactions at the acyl chloride functional group over any potential reaction at the ester of the substituent.

The electronic nature of the substituent on the acyloxy group can further modulate the extent of neighboring group participation. While the propionyl group in 2-(1-oxopropoxy) is electronically neutral in terms of resonance effects on the participating oxygen's nucleophilicity, studies on related 2-acyloxy systems show that electron-donating groups on the acyl moiety can enhance participation, while electron-withdrawing groups can diminish it. nih.govnih.gov

The steric bulk of the 2-(1-oxopropoxy) group can also play a role. While it may provide some steric hindrance to the approach of a nucleophile, the intramolecular nature of neighboring group participation often overcomes this effect, with the rate enhancement from the formation of the cyclic intermediate being the dominant factor.

To illustrate the expected impact of the 2-(1-oxopropoxy) substituent on acyl reactivity, a comparison with related benzoyl chloride derivatives is useful. The following table presents a qualitative comparison of expected relative hydrolysis rates, a common measure of acyl chloride reactivity.

| Compound | Substituent at C-2 | Expected Primary Electronic Effect of Substituent | Potential for Neighboring Group Participation | Expected Relative Rate of Hydrolysis |

|---|---|---|---|---|

| Benzoyl chloride | -H | Neutral | None | Baseline |

| Benzoyl chloride, 2-methyl- | -CH3 | Electron-donating (inductive) | None | Slightly decreased |

| Benzoyl chloride, 2-nitro- | -NO2 | Strongly electron-withdrawing (inductive and resonance) | None | Significantly increased |

| Benzoyl chloride, 2-(1-oxopropoxy)- | -O-C(=O)CH2CH3 | Electron-withdrawing (inductive) | Strong | Significantly increased (due to anchimeric assistance) |

Detailed Research Findings:

While specific kinetic studies on the hydrolysis of Benzoyl chloride, 2-(1-oxopropoxy)- are not extensively reported in the literature, research on analogous systems provides strong predictive power. Studies on the solvolysis of other 2-acyloxy-substituted systems have consistently demonstrated significant rate enhancements attributed to neighboring group participation. nih.govnih.gov For instance, the involvement of a 2-benzoyloxy group in glycosylation reactions, a process mechanistically similar to nucleophilic acyl substitution, is well-established to proceed via a dioxolenium ion intermediate, leading to high stereoselectivity and increased reaction rates. beilstein-journals.orgnih.gov

Furthermore, investigations into the reactions of bifunctional electrophiles like 2-(chloroseleno)benzoyl chloride have shown that the regioselectivity of nucleophilic attack is highly dependent on the nature of the nucleophile, with softer nucleophiles often favoring reaction at the softer electrophilic center. researchgate.net In the case of Benzoyl chloride, 2-(1-oxopropoxy)-, the "harder" and more electrophilic acyl chloride carbon, further activated by neighboring group participation, is the expected site of attack for most common nucleophiles.

Advanced Synthetic Utility and Applications of Benzoyl Chloride, 2 1 Oxopropoxy , in Complex Molecule Construction

Strategic Application in the Synthesis of Polysubstituted Aromatic Compounds

The structure of Benzoyl chloride, 2-(1-oxopropoxy)- is inherently that of a polysubstituted aromatic compound. Its primary utility in the synthesis of other polysubstituted aromatics lies in its function as an acylating agent, particularly in Friedel-Crafts acylation reactions. chemwhat.comambeed.com In such a reaction, the acyl chloride can react with another aromatic ring in the presence of a Lewis acid catalyst to form a diaryl ketone. This introduces the 2-(1-oxopropoxy)benzoyl moiety onto a new aromatic scaffold.

The directing effects of the substituents on the parent ring are crucial for any further substitution reactions. sigmaaldrich.com The propionyloxy group at the 2-position is an ortho-, para-director, while the acyl chloride group at the 1-position is a meta-director and deactivating. sigmaaldrich.com The interplay of these directing effects would guide any subsequent electrophilic aromatic substitution, although the deactivation by the acyl chloride group can make such reactions challenging. sigmaaldrich.com

A general strategy for synthesizing polysubstituted benzenes involves a careful sequence of reactions, considering the directing effects of the substituents at each step. chemwhat.com For instance, after an initial Friedel-Crafts acylation using Benzoyl chloride, 2-(1-oxopropoxy)-, the resulting ketone could be reduced, and the ester hydrolyzed to provide a different substitution pattern for subsequent reactions.

Utilization in the Formation of Heterocyclic Ring Systems via Cyclization or Annulation Reactions

Acyl chlorides are fundamental building blocks in the synthesis of a wide variety of heterocyclic compounds. The high reactivity of the acyl chloride in Benzoyl chloride, 2-(1-oxopropoxy)- makes it a suitable precursor for intramolecular or intermolecular cyclization reactions to form heterocycles.

For example, in a reaction with a binucleophile such as an amino alcohol or an aminothiol, the acyl chloride would readily form an amide linkage, with the second nucleophilic group (hydroxyl or thiol) then able to displace a leaving group or participate in a subsequent cyclization step. A related compound, 2-(chloroseleno)benzoyl chloride, has been shown to react with various N, O, and S nucleophiles to form selenium-containing heterocycles, illustrating the potential of ortho-substituted benzoyl chlorides in this area. nih.gov

Table 2: Potential Heterocyclic Systems from Benzoyl chloride, 2-(1-oxopropoxy)-

| Reactant Type | Potential Heterocycle | Reaction Principle |

|---|---|---|

| 1,2-Aminoalcohols | Oxazoline derivatives | Acylation followed by intramolecular cyclization |

| Hydrazines | Oxadiazole derivatives | Acylation to form a hydrazide, followed by cyclization/dehydration |

| Amidines | Triazine derivatives | Condensation reaction |

These examples represent plausible synthetic pathways based on established acyl chloride chemistry, though specific applications with Benzoyl chloride, 2-(1-oxopropoxy)- are not extensively documented.

Application in the Construction of Natural Product Scaffolds and Analogs

Salicylic (B10762653) acid and its derivatives are important motifs in a variety of natural products and pharmacologically active compounds. nih.govresearchgate.net Given that Benzoyl chloride, 2-(1-oxopropoxy)- is a direct derivative of salicylic acid, it represents a pre-functionalized building block for the synthesis of natural product analogs. Its parent acid, 2-propionyloxybenzoic acid, has been investigated for its therapeutic properties, which are similar to salicylic acid. researchgate.net

In the context of natural product synthesis, this reagent could be used to introduce a protected or modified salicylate (B1505791) unit into a complex molecule. The propionyloxy group can act as a protecting group for the phenolic hydroxyl, which can be removed under hydrolytic conditions at a later stage in the synthesis. chemrevlett.com The ability to construct complex molecules from readily available starting materials is a key strategy in divergent synthesis, which aims to produce a variety of natural product analogs from a common intermediate. ambeed.com

Role in Polymer Chemistry and Functional Material Development

The bifunctional nature of Benzoyl chloride, 2-(1-oxopropoxy)- lends itself to applications in polymer chemistry. Acyl chlorides are common monomers in condensation polymerization reactions. Specifically, it could react with difunctional nucleophiles such as diols or diamines to produce polyesters and polyamides, respectively.

In such a polymer, the main chain would be formed by the condensation reaction, while the propionyloxy group would be a pendant group attached to the aromatic ring of the backbone. This pendant group could influence the properties of the resulting polymer, such as:

Solubility: The ester group might increase solubility in certain organic solvents.

Thermal Properties: The side chain could affect the glass transition temperature and melting point of the polymer.

Functionalization: The ester could be hydrolyzed post-polymerization to yield a phenolic hydroxyl group, which could then be used for further modification of the polymer, such as grafting or cross-linking.

While polyvinyl chloride (PVC) is a major commercial polymer, it is formed through the polymerization of vinyl chloride and is not directly related to the chemistry of benzoyl chlorides. However, the principles of creating functional polymers by incorporating specific monomers are broadly applicable. The use of Benzoyl chloride, 2-(1-oxopropoxy)- could lead to specialty polymers with tailored properties for specific applications in materials science.

Spectroscopic and Analytical Characterization of Benzoyl Chloride, 2 1 Oxopropoxy , and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Benzoyl chloride, 2-(1-oxopropoxy)-, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural components: the acyl chloride, the ester group, and the aromatic ring.

The analysis of related compounds provides a basis for predicting the key vibrational frequencies. The parent compound, Benzoyl chloride, exhibits strong carbonyl (C=O) stretching from the acyl chloride group. nist.govnist.gov The presence of the ester functionality in the target molecule introduces a second distinct carbonyl stretching frequency. The aromatic ring will also produce characteristic C-H and C=C stretching and bending vibrations.

Expected Key FTIR Absorption Bands for Benzoyl chloride, 2-(1-oxopropoxy)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |

| Acyl Chloride | C=O Stretch | ~1785 - 1750 cm⁻¹ | A very strong and sharp absorption, characteristic of the acid chloride. |

| Ester | C=O Stretch | ~1750 - 1730 cm⁻¹ | A strong absorption from the propoxy ester group. |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 cm⁻¹ | Multiple bands indicating the presence of the benzene (B151609) ring. |

| Ester | C-O Stretch | ~1300 - 1150 cm⁻¹ | Strong stretching vibrations from the ester linkage. |

| Alkyl Group | C-H Stretch | ~2980 - 2850 cm⁻¹ | Stretching from the methyl and methylene (B1212753) groups of the propoxy chain. |

| Aromatic Ring | C-H Bending (out-of-plane) | ~900 - 675 cm⁻¹ | Bending vibrations that can help determine the substitution pattern of the benzene ring. |

The presence of two distinct carbonyl peaks would be a key diagnostic feature in the FTIR spectrum, confirming the presence of both the acyl chloride and the ester functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and chemical environment of each atom in Benzoyl chloride, 2-(1-oxopropoxy)- can be determined.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. The spectrum of Benzoyl chloride, 2-(1-oxopropoxy)- would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the propoxy group. The chemical shifts are influenced by the electron-withdrawing effects of the acyl chloride and ester oxygen. Based on data from similar structures, such as substituted benzoyl derivatives rsc.orgresearchgate.net, the following proton signals can be predicted.

Predicted ¹H NMR Chemical Shifts (δ) for Benzoyl chloride, 2-(1-oxopropoxy)- (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.2 - 8.2 | Multiplets (m) | 4H |

| -CH₂- (propoxy) | ~2.4 | Triplet (t) | 2H |

| -CH₂- (propoxy) | ~1.7 | Sextet | 2H |

| -CH₃ (propoxy) | ~1.0 | Triplet (t) | 3H |

The specific splitting patterns (multiplicity) and coupling constants of the aromatic protons would confirm the 1,2- (ortho) substitution pattern on the benzene ring.

¹³C NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. For Benzoyl chloride, 2-(1-oxopropoxy)-, signals for the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the propoxy chain would be observed. Data for the parent benzoyl chloride spectrabase.com and related ester-containing compounds researchgate.net help in predicting the chemical shifts.

Predicted ¹³C NMR Chemical Shifts (δ) for Benzoyl chloride, 2-(1-oxopropoxy)- (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Acyl Chloride) | ~168 |

| C=O (Ester) | ~172 |

| Aromatic C-O | ~150 |

| Aromatic C-C(O)Cl | ~135 |

| Aromatic C-H | 120 - 140 |

| -CH₂- (propoxy) | ~36 |

| -CH₂- (propoxy) | ~18 |

| -CH₃ (propoxy) | ~13 |

The downfield shifts of the carbonyl carbons are highly characteristic and confirm the presence of these functional groups.

While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity within the propoxy group by showing correlations between the methyl protons, the adjacent methylene protons, and the next methylene protons. It would also help delineate the coupling relationships between the adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the triplet at ~1.0 ppm would correlate with the carbon signal at ~13 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is arguably the most powerful tool for connecting the different fragments of Benzoyl chloride, 2-(1-oxopropoxy)-. Key HMBC correlations would include:

A correlation from the aromatic proton ortho to the ester group to the ester carbonyl carbon (~172 ppm), confirming the position of the ester.

A correlation from the aromatic proton ortho to the acyl chloride group to the acyl chloride carbonyl carbon (~168 ppm), confirming its position.

Correlations between the methylene protons of the propoxy group and the ester carbonyl carbon, confirming the structure of the ester side chain.

Together, these 2D NMR experiments provide irrefutable evidence for the complete structural assignment of the molecule. youtube.com

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of Benzoyl chloride, 2-(1-oxopropoxy)- would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation pattern would likely be dominated by cleavages characteristic of benzoyl chlorides and esters. The most prominent peak is often the benzoyl cation.

Predicted Key Fragments in the Mass Spectrum of Benzoyl chloride, 2-(1-oxopropoxy)-

| m/z Value | Proposed Fragment Identity | Description |

| 226/228 | [C₁₀H₉ClO₃]⁺ | Molecular ion (M⁺), showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 191 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 139/141 | [C₇H₄ClO]⁺ | Formation of the 2-chlorocarbonylphenyl cation after loss of the propoxy group. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a very common and stable fragment from benzoyl derivatives. chemicalbook.com |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the carbonyl group from the benzoyl cation. |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Fragments corresponding to the propoxy ester side chain. |

The precise mass of the molecular ion, as determined by high-resolution mass spectrometry (HRMS), would be used to confirm the elemental formula of the compound. rsc.org

Application of Chromatography (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and impurities, thereby assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of benzoyl chloride derivatives, GC-MS is a suitable technique for analysis. nist.gov The sample is vaporized and separated on a GC column based on boiling point and polarity, with each eluting compound being subsequently identified by its mass spectrum. nih.gov This method would effectively separate Benzoyl chloride, 2-(1-oxopropoxy)- from unreacted starting materials or side-products like salicylic (B10762653) acid or other isomers. The retention time would serve as an identifier, while the integrated peak area would allow for quantification of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly useful if the compound has limited thermal stability. nih.govnih.gov Separation occurs in the liquid phase on a column (e.g., a C18 reversed-phase column) before detection by MS. chromatographyonline.comresearchgate.net LC-MS is often used for analyzing benzoyl chloride derivatized samples, highlighting its applicability to this class of compounds. sigmaaldrich.comnih.gov This technique is highly sensitive and can detect trace-level impurities. The choice between GC-MS and LC-MS would depend on the compound's thermal lability and the nature of the impurities being monitored. chromforum.orgresearchgate.net

Computational and Theoretical Chemistry Studies of Benzoyl Chloride, 2 1 Oxopropoxy

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

There is currently no available data from quantum chemical calculations on Benzoyl chloride, 2-(1-oxopropoxy)-. Such studies would be invaluable for understanding its fundamental electronic properties, including the distribution of electron density, the energies and shapes of its molecular orbitals (such as the HOMO and LUMO), and various reactivity descriptors. This information would provide a theoretical foundation for predicting its chemical behavior.

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

No computational models for the reaction mechanisms of Benzoyl chloride, 2-(1-oxopropoxy)- have been reported. Future research in this area could elucidate the pathways of its reactions, identify the structures of transition states, and calculate the energy barriers associated with these transformations. This would be crucial for understanding its reactivity and for designing synthetic routes.

Conformational Analysis and Stereochemical Preferences of the Compound

A detailed conformational analysis of Benzoyl chloride, 2-(1-oxopropoxy)- is not present in the current body of scientific literature. Computational studies are needed to determine the preferred three-dimensional arrangements of the molecule and to assess its stereochemical preferences, which are critical for understanding its interactions with other molecules.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

There are no published molecular dynamics simulations focusing on Benzoyl chloride, 2-(1-oxopropoxy)-. Such simulations would be instrumental in characterizing its behavior in different solvents, including its solvation structure and dynamics, as well as the nature and strength of its intermolecular interactions.

Development of Predictive Models for Reactivity and Selectivity based on Theoretical Parameters

The absence of foundational computational data on Benzoyl chloride, 2-(1-oxopropoxy)- means that no predictive models for its reactivity and selectivity based on theoretical parameters have been developed. The generation of such models would require the initial quantum chemical calculations and mechanistic studies outlined above.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.